Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate
Overview
Description
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate (M3AHDC) is a synthetic compound with a wide range of applications in the field of scientific research. It is a derivative of cholic acid, a bile acid found in the liver, which is used as a model compound to study various biological and biochemical processes. M3AHDC is a versatile compound that has been used in a variety of studies ranging from drug metabolism to cell signaling and gene expression.
Scientific Research Applications
1. Nucleic Acid Synthesis and Modification
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate may play a role in nucleic acid synthesis and modification. Robins and Hatfield (1982) explored the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles, demonstrating the potential of related compounds in nucleic acid analogues production and their application in antiviral therapies (Robins & Hatfield, 1982).
2. Photocatalytic Transformation Studies
The compound might be useful in studying photocatalytic transformations. Medana et al. (2008) discussed the photocatalytic transformation of atenolol, a compound structurally similar to methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate, highlighting the potential of these compounds in environmental and decomposition studies (Medana et al., 2008).
3. Epigenetic Modifications: Methylation and Acetylation
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate, with its acetyl groups, may be relevant in the study of epigenetic modifications. Su, Wellen, and Rabinowitz (2016) emphasized the role of methylation and acetylation in epigenetics, suggesting the potential use of compounds like methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate in studying these processes (Su, Wellen, & Rabinowitz, 2016).
4. Biosynthesis Pathways
Its role in biosynthesis pathways, particularly in the production of 3-hydroxyacids, is significant. Martin et al. (2013) discussed the development of pathways for chiral 3-hydroxyacids, indicating the importance of compounds like methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate in synthesizing valuable chemicals (Martin et al., 2013).
properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3/t16-,18-,19-,20+,21-,22+,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYCOKNQUSFTBH-RFTNVYQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate | |
CAS RN |
27240-83-1 | |
Record name | Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027240831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3-ACETYLOXY-12-HYDROXYDEOXYCHOLAN-24-ATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB1G1D93OR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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